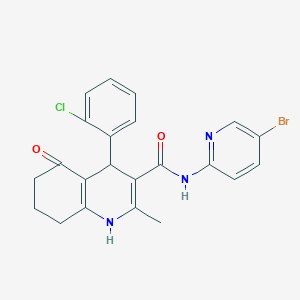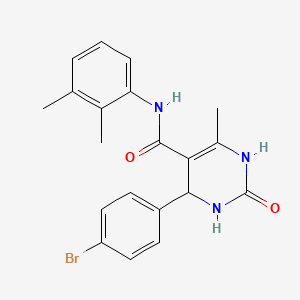![molecular formula C21H18BrN3O B11646740 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide typically involves the condensation of 4-bromoacetophenone with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted bromophenyl groups.
Aplicaciones Científicas De Investigación
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. The compound’s ability to form stable complexes with these enzymes leads to the disruption of their normal function, resulting in the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(4-bromophenyl)ethylidene]nicotinohydrazide
Uniqueness
N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide is unique due to the presence of the cyclopropyl group and the quinoline moiety, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and rigidity, while the quinoline moiety contributes to its ability to interact with biological targets.
Propiedades
Fórmula molecular |
C21H18BrN3O |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18BrN3O/c1-13(14-8-10-16(22)11-9-14)24-25-21(26)18-12-20(15-6-7-15)23-19-5-3-2-4-17(18)19/h2-5,8-12,15H,6-7H2,1H3,(H,25,26)/b24-13+ |
Clave InChI |
QKXDSMSOXKRAQV-ZMOGYAJESA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)/C4=CC=C(C=C4)Br |
SMILES canónico |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B11646657.png)

![1-(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11646661.png)

![(2E)-3-[3-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11646677.png)
![Ethyl 6-ethyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646684.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)

![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646727.png)

![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)
![2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)
